3,3-Diethyl-5-fluoroindolin-2-one 3,3-Diethyl-5-fluoroindolin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20378765
InChI: InChI=1S/C12H14FNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H14FNO
Molecular Weight: 207.24 g/mol

3,3-Diethyl-5-fluoroindolin-2-one

CAS No.:

VCID: VC20378765

Molecular Formula: C12H14FNO

Molecular Weight: 207.24 g/mol

* For research use only. Not for human or veterinary use.

3,3-Diethyl-5-fluoroindolin-2-one -

Description

3,3-Diethyl-5-fluoroindolin-2-one is a synthetic organic compound belonging to the indolin-2-one class. This group is characterized by a fused indole and carbonyl structure, which contributes to its unique physicochemical and biological properties. Specifically, the compound features:

  • Diethyl substitution at the 3-position.

  • Fluorine atom at the 5-position of the indolin-2-one framework.

The molecular formula of 3,3-Diethyl-5-fluoroindolin-2-one is C12H14FNOC_{12}H_{14}FNO, with a molecular weight of approximately 221.25 g/mol. The fluorine substitution enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

Synthesis Pathway

The synthesis of 3,3-Diethyl-5-fluoroindolin-2-one typically involves multi-step organic reactions. A general approach includes:

  • Formation of the Indoline Core:

    • Starting materials such as substituted anilines are cyclized to form the indoline framework.

  • Introduction of Fluorine:

    • Fluorination is achieved through electrophilic or nucleophilic substitution reactions.

  • Diethyl Substitution:

    • Alkylation reactions introduce diethyl groups at the 3-position.

These steps require precise control over reaction conditions to ensure high yield and purity.

Biological Activities and Applications

Research suggests that compounds related to 3,3-Diethyl-5-fluoroindolin-2-one exhibit significant pharmacological potential due to their structural features:

  • Metabolic Stability:

    • Fluorine substitution increases resistance to metabolic degradation.

  • Lipophilicity:

    • Enhanced lipophilicity improves bioavailability in therapeutic applications.

  • Potential Therapeutic Uses:

    • The compound's framework is a promising scaffold for drug discovery targeting various diseases, including cancer and neurological disorders.

Comparative Analysis with Related Compounds

To understand the uniqueness of 3,3-Diethyl-5-fluoroindolin-2-one, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-FluoroindoleFluorine at position 5Lacks diethyl substitution
6-Fluoroindolin-2-oneFluorine at position 6Different substitution affects reactivity
4-Fluorophenyl-indolinoneFluorophenyl group attachedPotentially different pharmacological profile

The specific combination of diethyl and fluorine substitutions in 3,3-Diethyl-5-fluoroindolin-2-one enhances its pharmacokinetic properties compared to these analogs.

Research Findings and Future Directions

Studies on related indolinone derivatives highlight their potential as:

  • Antitumor Agents:

    • Indole-based compounds have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor progression .

  • Antiviral Applications:

    • Structural analogs have demonstrated activity against viruses like influenza and herpes simplex .

Future research should focus on:

  • Detailed structure–activity relationship (SAR) studies.

  • In vivo pharmacokinetic profiling.

  • Exploration of novel therapeutic targets.

Product Name 3,3-Diethyl-5-fluoroindolin-2-one
Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
IUPAC Name 3,3-diethyl-5-fluoro-1H-indol-2-one
Standard InChI InChI=1S/C12H14FNO/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Standard InChIKey QOLBJFYMCSPUCX-UHFFFAOYSA-N
Canonical SMILES CCC1(C2=C(C=CC(=C2)F)NC1=O)CC
PubChem Compound 45094841
Last Modified Aug 15 2024

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